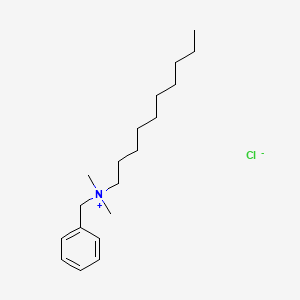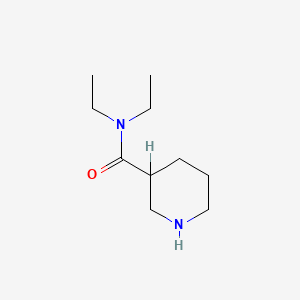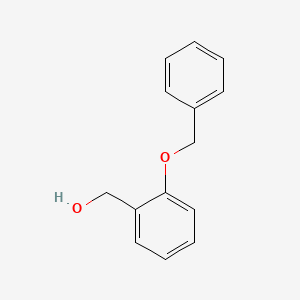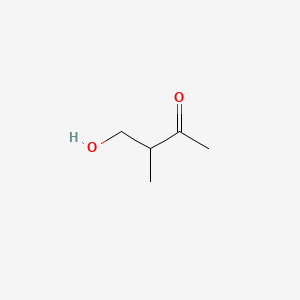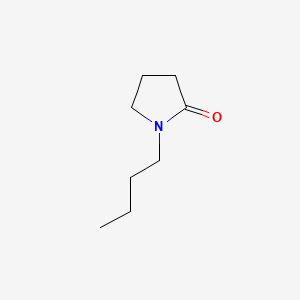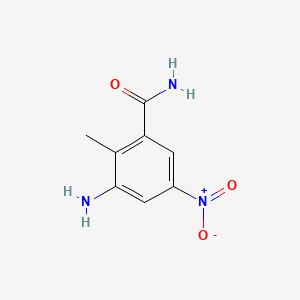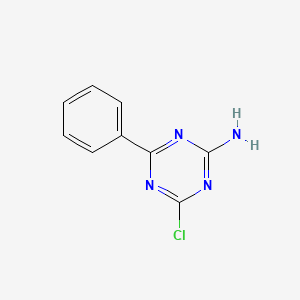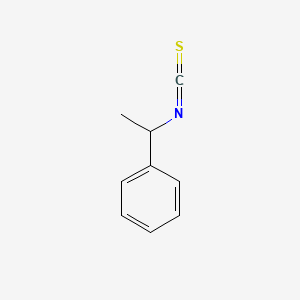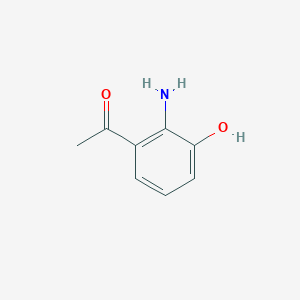
Propargylacetat
Übersicht
Beschreibung
Propargyl acetate is an organic compound with the chemical formula C4H6O2. It is a colorless liquid with a pungent odor and is used in a variety of applications. It is primarily used as a reagent in organic synthesis and is also used as a solvent and as a fuel additive. Propargyl acetate is a versatile compound with many applications in the laboratory and in industry.
Wissenschaftliche Forschungsanwendungen
Synthetische Zwischenprodukte und Bausteine
Propargylacetat wird bei der Synthese von Propargylderivaten verwendet, die als synthetische Zwischenprodukte und Bausteine dienen . Die Propargylgruppe ist eine sehr vielseitige Einheit, deren Einführung in kleine Molekülbausteine neue synthetische Wege für die Weiterentwicklung eröffnet . In den letzten zehn Jahren wurden bemerkenswerte Fortschritte sowohl bei der Synthese von Propargylierungsmitteln als auch bei deren Anwendung in der Synthese und Funktionalisierung von komplexeren Bausteinen und Zwischenprodukten erzielt .
Katalysatoren und katalytische Systeme
Die Propargylgruppe spielt eine entscheidende Rolle bei der Entwicklung von Katalysatoren und katalytischen Systemen . So wurde beispielsweise die Entwicklung eines verbrückten Bis-(8-Chinolinato) (TBOx)-Chromkomplexes erfolgreich als hochspezifischer Katalysator für mehrere asymmetrische Reaktionen eingesetzt .
Synthese von Homopropargylalkoholen
This compound wird bei der Synthese von Homopropargylalkoholen verwendet . Ein effizientes Protokoll für die Synthese von Homopropargylalkoholen in mittleren bis guten Ausbeuten wurde berichtet, das Propargylcarbonate nutzte .
Propargylsubstitutionsreaktion
Die Propargyleinheit von this compound spielt eine entscheidende Rolle in der organischen Synthese, indem sie einen Ansatzpunkt für weitere synthetische Transformationen bietet . Die direkte katalytische Substitution von Propargylalkoholen war eine hochgradig wünschenswerte Methode für die Entwicklung . Die bahnbrechende Arbeit über die Ru-katalysierte Propargylsubstitutionsreaktion im Jahr 2000 ermutigte viele Forscher, mehrere neuartige katalytische Propargylsubstitutionsreaktionen zu entwickeln .
Synthese von optisch aktiven γ-Hydroxy-α,β-ungesättigten Aldehyden
This compound kann zur Synthese von optisch aktiven γ-Hydroxy-α,β-ungesättigten Aldehyden verwendet werden .
Synthese von Poly(this compound)
This compound wird bei der Synthese von Poly(this compound) verwendet .
Wirkmechanismus
Target of Action
Propargyl acetate is a versatile compound used in organic synthesis . Its primary targets are organic molecules that can undergo nucleophilic displacement or substitution reactions . The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis .
Mode of Action
The mode of action of propargyl acetate involves its interaction with its targets through a process known as the propargylic substitution reaction . The key step is the formation of a Cu–allenylidene complex from the propargyl acetate, which is subsequently attacked by other molecules to generate a Cu–acetylide complex . This complex then undergoes intramolecular nucleophilic attack, leading to the formation of new compounds .
Biochemical Pathways
The biochemical pathways affected by propargyl acetate primarily involve the synthesis of new organic compounds . The propargylic substitution reaction is a fundamental process in these pathways, enabling the transformation of propargyl acetate into a variety of other compounds . This reaction plays a crucial role in organic synthesis, offering a handle for further synthetic transformations .
Pharmacokinetics
The metabolic stability of these compounds is a key factor in their pharmacokinetics .
Result of Action
The result of propargyl acetate’s action is the formation of new organic compounds through the propargylic substitution reaction . This reaction leads to the generation of a variety of compounds, which can have diverse molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of propargyl acetate can be influenced by various environmental factors. For instance, the use of certain catalysts can affect the efficiency and selectivity of the propargylic substitution reaction . Additionally, safety and environmental concerns may arise due to the use of certain reagents in the reaction .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Propargyl acetate plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with enzymes such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This interaction is crucial in the modification of proteins and other biomolecules, affecting their function and activity. Additionally, propargyl acetate can act as a substrate for enzymes involved in the synthesis of optically active γ-hydroxy α,β-unsaturated aldehydes and homopropargyl alcohols .
Cellular Effects
Propargyl acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modifying the activity of key enzymes and proteins involved in these processes. For instance, propargyl acetate can inhibit the growth of Mycobacterium tuberculosis by interfering with the bacteria’s metabolic pathways . This inhibition is achieved through the modification of enzymes critical for the bacteria’s survival and replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propargyl acetate can change over time due to its stability and degradation. Propargyl acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that propargyl acetate can have sustained effects on cellular function, particularly in in vitro studies where it has been used to inhibit the growth of Mycobacterium tuberculosis . Its stability and effectiveness may vary depending on the specific experimental conditions.
Metabolic Pathways
Propargyl acetate is involved in several metabolic pathways, including those related to the synthesis of bioactive molecules. It interacts with enzymes such as acetyltransferases and other transferases, which facilitate the transfer of functional groups to specific substrates. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For example, propargyl acetate can influence the synthesis of optically active γ-hydroxy α,β-unsaturated aldehydes and homopropargyl alcohols by acting as a substrate for specific enzymes .
Eigenschaften
IUPAC Name |
prop-2-ynyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-4-7-5(2)6/h1H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZZXCJMFIGMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211757 | |
| Record name | 2-Propyn-1-ol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627-09-8 | |
| Record name | 2-Propyn-1-ol, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyn-1-ol, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyn-1-ol, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propargyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Propargyl acetate?
A1: Propargyl acetate has the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol.
Q2: What are the key spectroscopic characteristics of Propargyl acetate?
A2: While specific spectroscopic data is not extensively discussed in the provided papers, Propargyl acetate can be characterized using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. These techniques would reveal characteristic peaks associated with the alkyne, ester, and methylene groups present in the molecule.
Q3: How does the propargyl acetate molecule interact with transition metals like gold and platinum?
A3: Propargyl acetate coordinates to transition metals like gold and platinum through its alkyne moiety. This coordination is often the initial step in various catalytic transformations. For example, the alkyne unit coordinates to the carbophilic transition-metal cation, initiating a cascade of reactions. []
Q4: What is the role of the neighboring carbonyl group in reactions involving Propargyl acetate?
A4: The neighboring carbonyl group in Propargyl acetate can play a crucial role in directing regioselectivity in certain reactions. For instance, it can assist in regioselective hydration by enabling a 1,5-exo-dig cycloaddition, leading to the Markovnikov product. [, ]
Q5: What is a common synthetic application of Propargyl acetate in organic chemistry?
A5: Propargyl acetate is frequently employed as a synthetic equivalent of α-diazoketones in the presence of transition metal catalysts like PtCl2 or AuCl3. []
Q6: How can Propargyl acetate be used to synthesize allenes?
A6: Propargyl acetate reacts with organoaluminum reagents in the presence of a palladium catalyst, leading to the formation of multi-substituted allenes. [, ] This palladium-catalyzed cross-coupling reaction offers a highly efficient and regioselective route to diverse allene derivatives.
Q7: Can Propargyl acetate be used to synthesize α-fluoroenones? If so, what is the mechanism?
A7: Yes, Propargyl acetate can be converted to α-fluoroenones via a gold-catalyzed rearrangement-fluorination cascade. [, ] This process likely involves a gold-mediated 3,3-sigma-tropic shift to form an allenyl acetate intermediate, followed by electrophilic fluorination.
Q8: How is Propargyl acetate used in the synthesis of cyclopentenones?
A8: Alkenyl Propargyl acetates undergo [4+1] cycloaddition with carbon monoxide in the presence of a rhodium catalyst ([RhCl(CO)2]2) to yield cyclopentenones. [] This reaction demonstrates high diastereoselectivity when the Propargyl acetate has a phenyl group with ortho-electron-withdrawing substituents.
Q9: Are there examples of Propargyl acetate being used in cascade reactions?
A9: Yes, Propargyl acetate can participate in tandem or cascade reactions. For instance, a Rh(III)-catalyzed C–H activation and annulation cascade using Propargyl acetate with benzoic acid produces 3-alkylidene-isochromanones. [] Another example is the Lewis acid-catalyzed cascade of 1,3-rearrangement/Friedel-Crafts cyclization of Propargyl acetates, yielding polycyclic bridged indene derivatives. []
Q10: What solvents are commonly used in reactions involving Propargyl acetate?
A10: The choice of solvent depends on the specific reaction. Common solvents include toluene, dioxane, tetrahydrofuran (THF), dichloromethane, and 1,2-dichloroethane. [, , , ]
Q11: How does Propargyl acetate perform in reactions involving water?
A11: Propargyl acetate can react with water under certain conditions. For example, in the presence of a mercuric triflate catalyst, Propargyl acetate undergoes hydration to yield vinyl ketones. []
Q12: Have computational methods been employed to study the reactivity of Propargyl acetate?
A12: Yes, density functional theory (DFT) calculations have been used to investigate the mechanism of gold(I)-catalyzed hydration of halo-substituted Propargyl acetate. These studies help elucidate the role of water molecules and the influence of substituents on the reaction pathway. []
Q13: How do substituents on the propargylic position influence the stereoselectivity of reactions involving Propargyl acetate?
A13: The stereochemistry of the resulting products can be controlled by modifying the substituents on the propargylic position and by selecting appropriate ligands on the gold catalyst. This fine-tuning enables the synthesis of specific isomers of dienes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






